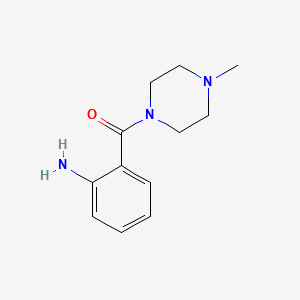(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
CAS No.: 93288-86-9
Cat. No.: VC1975141
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93288-86-9 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2-aminophenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 |
| Standard InChI Key | PEIXOOFVMXCCCT-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=CC=C2N |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC=CC=C2N |
Introduction
Chemical Identity and Structure
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is characterized by a phenyl ring substituted with an amino group at the ortho position and a carbonyl group connecting it to a 4-methylpiperazine moiety. This arrangement creates a compound with interesting chemical and potentially biological properties.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 93288-86-9 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2-aminophenyl)-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 |
| Standard InChIKey | PEIXOOFVMXCCCT-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=CC=C2N |
The compound features three nitrogen atoms in its structure - one primary amine attached to the phenyl ring and two tertiary amines within the piperazine ring system. The carbonyl group serves as a linking functional group between the aromatic and heterocyclic portions of the molecule .
Structural Characteristics
The compound's structure includes several key features that contribute to its chemical behavior:
-
A 2-aminophenyl group, providing an aromatic system with an electron-donating primary amine
-
A carbonyl functional group, serving as an electrophilic center
-
A 4-methylpiperazine ring, containing a basic tertiary amine functionality
-
Multiple hydrogen bond donor and acceptor sites, enabling various intermolecular interactions
These structural elements collectively influence the compound's solubility, reactivity, and potential for biological interactions.
Physical and Chemical Properties
The physical state of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone at room temperature is solid. Its chemical properties are primarily dictated by the functional groups present in its structure .
Reactivity
The reactivity profile of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is characterized by:
-
Nucleophilic reactions at the carbonyl carbon
-
Electrophilic substitution reactions at the aromatic ring
-
Potential for N-alkylation at the primary amine
-
Protonation of the tertiary amine in acidic conditions
The primary amino group in the ortho position relative to the carbonyl creates interesting reactivity patterns, potentially influencing intramolecular hydrogen bonding and affecting the nucleophilicity of this group.
Synthesis and Preparation
The synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone has been documented in scientific literature, particularly in research focused on potential pharmacological applications .
General Synthetic Routes
Based on published literature, the compound can be synthesized through several potential routes:
-
Amide coupling reactions between 2-aminobenzoic acid derivatives and 4-methylpiperazine
-
Acylation of 4-methylpiperazine with appropriate 2-aminobenzoyl chlorides
-
Reduction of corresponding nitro precursors to obtain the 2-amino functionality
A generalized synthetic approach often involves the use of coupling reagents or acid chloride intermediates to facilitate the formation of the amide bond between the carboxylic acid moiety and the piperazine nitrogen .
Documented Synthesis
Biological Activity and Applications
The biological profile of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is of interest due to its structural features that resemble pharmacologically active compounds.
Structure-Activity Relationships
The presence of both aromatic and basic nitrogen-containing moieties in (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone resembles structural patterns seen in various bioactive compounds:
-
The 2-aminophenyl group provides potential for hydrogen bonding interactions with biological targets
-
The piperazine ring is a common pharmacophore in many central nervous system drugs
-
The carbonyl linker establishes a specific spatial arrangement between the aromatic and piperazine portions
These structural features may contribute to interactions with biological macromolecules, including proteins and nucleic acids, which could be assessed through bioassay techniques to understand the compound's mechanism of action.
| Supplier | Quantity | Purity | Price Range (as of 2024-2025) |
|---|---|---|---|
| Ambeed | 250 mg - 5 g | 95% | $20.00 - $174.00 |
| A2B Chem LLC | 250 mg - 5 g | 95% | $14.00 - $181.00 |
| Enamine | 50 mg - 10 g | 95% | $21.00 - $731.00 |
| abcr | 250 mg - 5 g | 95% | €90.80 - €314.30 |
| eNovation Chemicals | 250 mg - 5 g | 95% | $70.00 - $215.00 |
Most suppliers provide the compound at a standard purity of 95%, which is suitable for research applications .
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and confirm its identity and purity.
Spectroscopic Identification
Standard analytical methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy to identify functional groups (primary amine, carbonyl, etc.)
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
UV-Vis spectroscopy for chromophoric properties evaluation
These techniques collectively provide comprehensive structural verification and can detect impurities or structural deviations .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for:
-
Purity assessment
-
Monitoring reaction progress during synthesis
-
Separation from structurally similar compounds
-
Quantitative determination in research samples
These methods are essential for ensuring the quality and identity of the compound for research applications.
Comparison with Structural Analogs
Understanding the relationship between (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and structurally similar compounds provides valuable insights into structure-activity patterns.
Structure-Activity Considerations
The positioning of functional groups in these analogs can have profound effects on:
-
Hydrogen bonding capabilities and patterns
-
pKa values and protonation behavior
-
Conformational flexibility and preferred orientations
-
Receptor binding profiles and biological target selectivity
These differences underscore the importance of precise structural details in determining a compound's chemical and potentially biological properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume